molecular formula C14H15ClN2OS B3386318 2-chloro-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 726151-39-9

2-chloro-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B3386318
CAS No.: 726151-39-9
M. Wt: 294.8 g/mol
InChI Key: HSLBQXXLVNDCCJ-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]acetamide is a thiazole-based acetamide derivative featuring a chloroacetamide moiety linked to a 4-propylphenyl-substituted thiazole ring. Thiazole-acetamide derivatives are of significant interest due to their diverse pharmacological properties, including anti-inflammatory, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name

2-chloro-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c1-2-3-10-4-6-11(7-5-10)12-9-19-14(16-12)17-13(18)8-15/h4-7,9H,2-3,8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLBQXXLVNDCCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Propyl Group: The propyl group can be introduced via Friedel-Crafts alkylation of the phenyl ring using propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Chloroacetamide Group: The final step involves the reaction of the thiazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetamide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Types of Reactions:

    Substitution Reactions: The chloro group in the chloroacetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, potentially altering the electronic properties of the compound.

    Coupling Reactions: The phenyl ring can undergo coupling reactions such as Suzuki or Heck coupling to introduce various substituents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like dimethylformamide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or substituted amides.

    Oxidation Products: Oxidized derivatives of the thiazole ring.

    Reduction Products: Reduced forms of the thiazole ring or the chloroacetamide group.

Scientific Research Applications

2-chloro-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new thiazole-based compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Phenyl Substituent Thiazole Substituent Molecular Formula Molecular Weight
2-Chloro-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]acetamide (Target) 4-Propylphenyl None C₁₄H₁₅ClN₂OS 294.8*
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetamide 4-Chlorophenyl None C₁₁H₈Cl₂N₂OS 287.17
2-Chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide 4-Methoxyphenyl None C₁₂H₁₁ClN₂O₂S 282.75
N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (Compound 14) 3-Chloro-4-fluorophenyl None C₁₁H₇ClFN₂OS 277.7
2-Chloro-N-[5-(3-trifluoromethylbenzyl)-1,3-thiazol-2-yl]acetamide (4d) 3-Trifluoromethylbenzyl 5-Benzyl C₁₃H₁₀ClF₃N₂OS 326.74

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects on Lipophilicity : The propyl group in the target compound increases lipophilicity compared to electron-withdrawing groups (e.g., Cl, F) or polar substituents (e.g., methoxy). This may enhance membrane permeability but reduce aqueous solubility .
  • Electronic Effects : Methoxy (electron-donating) and chloro/fluoro (electron-withdrawing) groups alter the electron density of the thiazole ring, influencing binding to biological targets .
Solubility and Stability:
  • Chlorophenyl analogs exhibit slight solubility in chloroform and methanol , while methoxy derivatives may show improved solubility in polar solvents due to the ether group .
  • The propylphenyl group in the target compound is expected to reduce solubility in water but enhance stability in lipid-rich environments.

Crystallographic and Structural Data

  • Hydrogen Bonding : Analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide form inversion dimers via N–H···N hydrogen bonds, stabilizing crystal packing .
  • Dihedral Angles : Substituents on the phenyl ring induce torsional strain. For example, the dichlorophenyl analog has a 61.8° twist between phenyl and thiazole planes , whereas the propylphenyl group may allow greater conformational flexibility.

Biological Activity

2-Chloro-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, synthesizing data from various studies, including structure-activity relationships (SAR), antimicrobial efficacy, and other relevant findings.

  • Molecular Formula : C14H15ClN2OS
  • Molecular Weight : 294.80 g/mol
  • CAS Number : 726151-39-9
  • Chemical Structure :

Chemical Structure

Biological Activity Overview

The biological activity of 2-chloro-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]acetamide has been evaluated through various assays focusing on its antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various pathogens. In a screening of newly synthesized N-(substituted phenyl)-2-chloroacetamides, it was found that compounds with halogenated substituents on the phenyl ring exhibited significant antimicrobial activity.

Key Findings :

  • Effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
  • Moderate effectiveness against Gram-negative bacteria like Escherichia coli.
  • Demonstrated antifungal activity against Candida albicans .

Structure-Activity Relationship (SAR)

The biological activity of chloroacetamides is influenced significantly by their chemical structure. The presence of halogenated groups enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy. The following table summarizes the relationship between structural modifications and biological activity:

Compound StructureActivity LevelTarget Organism
2-Chloro-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]acetamideHighS. aureus, MRSA
N-(4-chlorophenyl) chloroacetamideVery HighS. aureus, MRSA
N-(4-fluorophenyl) chloroacetamideModerateE. coli
N-(3-bromophenyl) chloroacetamideHighC. albicans

Case Studies

  • Antimicrobial Testing : A study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for antimicrobial potential using standard testing against various pathogens. The results indicated that compounds with specific substitutions were more effective due to their enhanced lipophilicity and ability to penetrate bacterial membranes .
  • Quantitative Structure-Activity Relationship (QSAR) : The QSAR analysis revealed that the position and type of substituents on the phenyl ring significantly affect the compound's interaction with microbial targets. This understanding aids in designing more effective derivatives with improved selectivity and potency .

Q & A

Q. How is molecular modeling integrated into lead optimization for this compound?

  • Workflow :
  • Dynamic Simulations : Run 100-ns MD simulations to assess binding stability with target receptors .
  • Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding affinities and guide synthetic modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
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2-chloro-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]acetamide

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